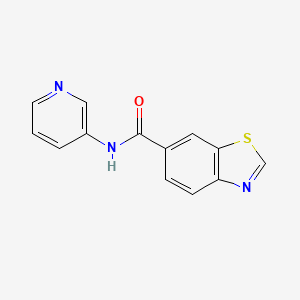![molecular formula C17H14FNO3 B7644811 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)
4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one, also known as AG-1478, is a small molecule inhibitor that selectively blocks the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research as a potential therapeutic agent for the treatment of various types of cancer.
Mecanismo De Acción
4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one selectively blocks the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and inhibits the growth and proliferation of cancer cells. This compound has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other chemotherapeutic agents such as cisplatin and paclitaxel. This compound has been investigated for its potential use in the treatment of psoriasis, as it has been shown to inhibit the proliferation of keratinocytes. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one is its high selectivity for EGFR, which allows for more targeted therapy and reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors such as gefitinib and erlotinib. This compound also has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one. One area of research is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the potential use of this compound in the treatment of other diseases such as psoriasis and Alzheimer's disease warrants further investigation.
Métodos De Síntesis
4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one can be synthesized by reacting 4-fluoroaniline with 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic aromatic substitution to form the desired product. The crude product can be purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one has been extensively studied in scientific research as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. This compound has also been investigated for its potential use in the treatment of other diseases such as psoriasis and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[(4-fluoroanilino)methyl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-14-6-7-15-11(8-17(20)22-16(15)9-14)10-19-13-4-2-12(18)3-5-13/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAYZGOZFRQVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
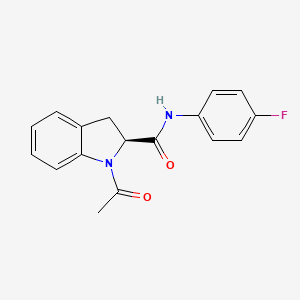
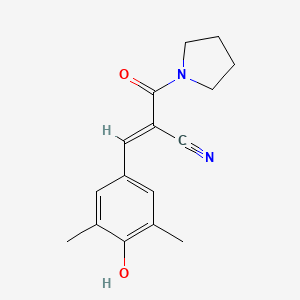
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
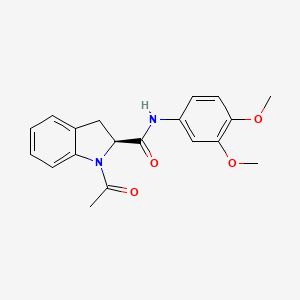
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
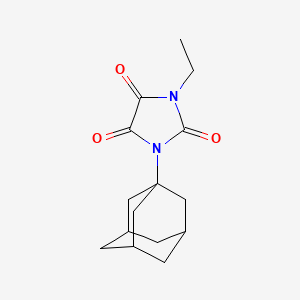

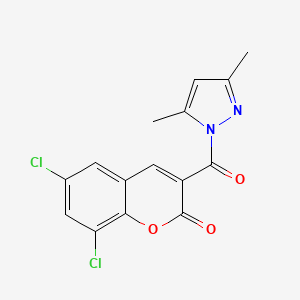
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
